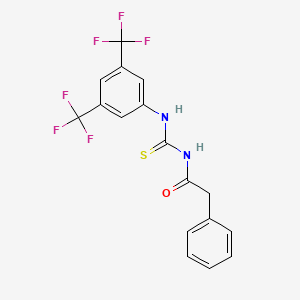
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiourea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea typically involves the following steps:
-
Formation of the Phenylacetyl Isothiocyanate: : This intermediate is prepared by reacting phenylacetyl chloride with potassium thiocyanate in an organic solvent such as acetone or dichloromethane. The reaction is carried out at room temperature with stirring for several hours.
-
Reaction with 3,5-Bis(trifluoromethyl)aniline: : The phenylacetyl isothiocyanate is then reacted with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion to the desired thiourea compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to minimize waste and reduce production costs. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the carbonyl group in the phenylacetyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or peracetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Alcohols or amines, depending on the specific reduction pathway.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: It is used as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.
作用機序
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The thiourea moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity.
類似化合物との比較
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)guanidine: Contains a guanidine group, offering different hydrogen bonding capabilities.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)carbamate: Features a carbamate group, which affects its reactivity and stability.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-phenylacetyl)thiourea is unique due to its combination of trifluoromethyl groups and a thiourea moiety, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and lipophilicity, while the thiourea moiety provides versatile reactivity and binding interactions, making it a valuable compound for various applications.
特性
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2OS/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)24-15(27)25-14(26)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQYGOJCWSQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
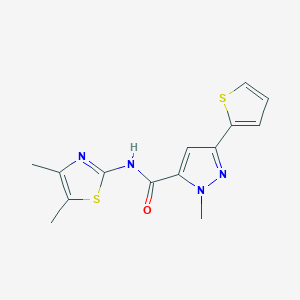
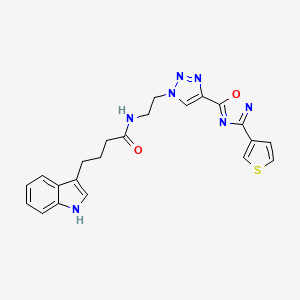
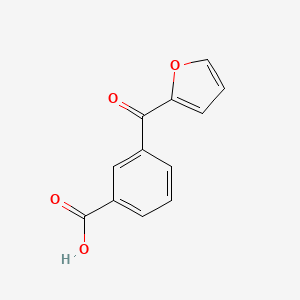
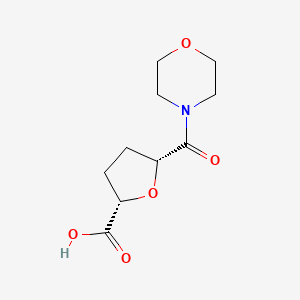
![N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2807673.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2807674.png)
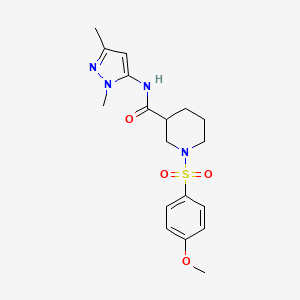
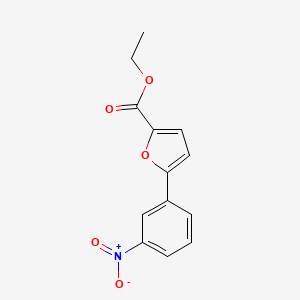
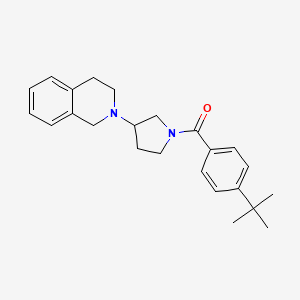
![3-[(4-chlorophenyl)methyl]-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2807683.png)
![N-(2,6-dimethylphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2807684.png)
![N-(4-(2-((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2807685.png)
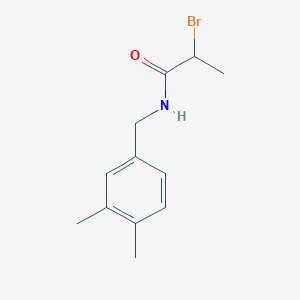
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)
